molecular formula C8H12O3 B1596458 2-Allyloxyethyl acrylate CAS No. 7784-80-7

2-Allyloxyethyl acrylate

Cat. No.: B1596458
CAS No.: 7784-80-7
M. Wt: 156.18 g/mol
InChI Key: AKSBCQNPVMRHRZ-UHFFFAOYSA-N
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Description

2-Allyloxyethyl acrylate is an acrylate ester monomer characterized by an allyloxy group attached to an ethyl acrylate backbone.

Properties

CAS No.

7784-80-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-prop-2-enoxyethyl prop-2-enoate

InChI

InChI=1S/C8H12O3/c1-3-5-10-6-7-11-8(9)4-2/h3-4H,1-2,5-7H2

InChI Key

AKSBCQNPVMRHRZ-UHFFFAOYSA-N

SMILES

C=CCOCCOC(=O)C=C

Canonical SMILES

C=CCOCCOC(=O)C=C

Other CAS No.

7784-80-7

Origin of Product

United States

Chemical Reactions Analysis

Free Radical Polymerization

AEA undergoes free radical polymerization via its acrylate group, forming linear polymers. Key observations include:

  • Propagation kinetics : The acrylate double bond reacts with propagating radicals, with rate constants comparable to other acrylates (e.g., kp103L\cdotpmol1s1k_p \approx 10^3 \, \text{L·mol}^{-1}\text{s}^{-1} at 60°C) .

  • Backbiting and β-scission : Intramolecular hydrogen abstraction (backbiting) generates mid-chain radicals, which undergo β-scission to form macromonomers. For n-butyl acrylate analogs, β-scission rates range from 12–140 s1^{-1} at 140°C .

Table 1: Polymerization Parameters for Acrylates

Reaction StepRate Coefficient (s1^{-1})Activation Energy (kJ/mol)
Propagation1.2×1031.2 \times 10^325–30
Backbiting0.52.00.5–2.050–60
β-Scission1214012–14080–100

Cyclopolymerization

The allyl ether group in AEA enables cyclization during polymerization, forming 5- or 6-membered rings. Computational studies on structurally similar monomers reveal:

  • DFT modeling : Methyl α-[(allyloxy)methyl]acrylate cyclizes via 5-membered rings with an activation barrier of 9.82 kcal/mol, favored by entropy .

  • Steric effects : The sp3^3 hybridization of C3 and C5 in the allyl group facilitates quasi-cyclic transition states .

Table 2: Cyclization vs. Propagation Energetics

MonomerCyclization ΔG^\ddagger (kcal/mol)Propagation ΔG^\ddagger (kcal/mol)
Methyl α-[(allyloxy)methyl]acrylate9.8212.5
Diallyl ether5.3310.1

Chain Transfer Reactions

The allyl group participates in chain transfer, reducing polymer branching and shrinkage stress:

  • Silane-mediated transfer : Bis(trimethylsilyl)silane (DSiH) acts as a chain-transfer agent, delaying gelation (tgel>10×t_{\text{gel}} > 10\times) and increasing conversion at gelation (DBCgel>70%\text{DBC}_{\text{gel}} > 70\%) .

  • Stress reduction : Allyl sulfides decrease polymerization stress by 75% via thiyl radical sequestration and network rearrangement post-gelation .

Copolymerization

AEA copolymerizes with methacrylates, styrene, or silanes to tailor material properties:

  • Block copolymers : Radical polymerization with methyl acrylate yields epoxide-rich copolymers .

  • Hybrid networks : Silane-acrylate systems form crosslinked networks with tunable mechanical properties (e.g., storage modulus GG') .

Table 3: Copolymerization Outcomes

ComonomerKey EffectApplication
Methyl acrylateEpoxide retentionAdhesives, coatings
SilanesReduced shrinkage stressDental composites, 3D printing
Ethylene oxideMicelle formationDrug delivery systems

Side Reactions and Stability

  • Hydrolytic degradation : Allyl ethers undergo slow hydrolysis, particularly in basic conditions, forming acrylic acid derivatives .

  • Thermal stability : Above 120°C, β-scission dominates, reducing molecular weight (MwM_w) .

Comparison with Similar Compounds

Comparison with Similar Acrylate Compounds

The following table summarizes key properties, applications, and safety considerations for 2-Allyloxyethyl acrylate and structurally related acrylates, based on the provided evidence:

Compound Molecular Formula CAS No. Key Properties Applications Safety Precautions
This compound Likely C₈H₁₂O₃* Not provided Combines acrylate reactivity with allyl ether crosslinking potential (inferred) Polymers, coatings (inferred from similar compounds) Limited data; likely requires standard acrylate handling (ventilation, gloves)
Allyl acrylate C₆H₈O₂ 999-55-3 Low viscosity, stabilized with 4-methoxyphenol Crosslinking agent in resins, adhesives Avoid skin contact; use protective gloves and eyewear
2-Hydroxyethyl acrylate C₅H₈O₃ 818-61-1 Polar due to hydroxyl group; high reactivity Hydrogels, UV-curable inks, adhesives Requires ventilation, chemical gloves, and goggles; avoid environmental release
Dicyclopentenyloxyethyl acrylate C₁₅H₂₀O₃ 65983-31-5 Bulky cyclopentenyl group enhances hydrophobicity and stability Specialty coatings, hydrophobic polymers Use respiratory protection; avoid inhalation and skin contact
Lauryl Acrylate 1214 C₁₅H₂₆O₂ (approx.) Not provided Long aliphatic chain; low toxicity, high flexibility Impact modifiers, weatherable polymers Low toxicity; standard monomer handling recommended
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 103-11-7 Branched alkyl chain; good plasticity and adhesion Pressure-sensitive adhesives, latex paints OSHA-regulated; use ventilation and PPE to prevent respiratory irritation
2-Methoxyethyl acrylate C₆H₁₀O₃ 3121-61-7 Methoxy group enhances solubility in polar solvents Photoresists, flexible coatings Avoid inhalation; use fume hoods and gloves

*Inferred from structural analogs.

Key Structural and Functional Differences:

  • Allyl vs. Alkyl Substituents : Allyl acrylates (e.g., allyl acrylate, this compound) enable crosslinking via radical or thermal initiation, whereas alkyl-substituted acrylates (e.g., lauryl, 2-ethylhexyl) impart flexibility and hydrophobicity .
  • Polarity : 2-Hydroxyethyl acrylate’s hydroxyl group increases polarity, making it suitable for hydrophilic polymers, whereas dicyclopentenyloxyethyl acrylate’s bulky group enhances hydrophobicity .
  • Reactivity : Methoxyethyl and allyloxyethyl acrylates balance solubility and reactivity, favoring applications in coatings and photopolymers .

Research Findings on Acrylate Behavior

  • Polymer Performance : Allyl-containing acrylates (e.g., this compound) enhance crosslink density in polymers, improving thermal stability and mechanical strength .
  • Safety Profiles : Acrylates with smaller alkyl chains (e.g., 2-hydroxyethyl acrylate) exhibit higher acute toxicity compared to long-chain derivatives like lauryl acrylate .
  • Environmental Impact : Proper containment during spills is critical for acrylates to prevent aquatic toxicity, as emphasized in safety protocols for 2-hydroxyethyl acrylate .

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